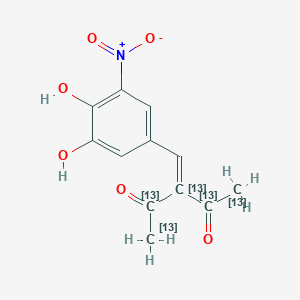

土臭素-d3

描述

Geosmin-d3 is a deuterated analog of geosmin, a naturally occurring organic compound known for its distinct earthy odor. Geosmin is produced by various microorganisms, including cyanobacteria and actinobacteria, and is responsible for the characteristic smell of soil and freshwater after rain. The deuterated form, Geosmin-d3, is often used in scientific research to study the biosynthesis and metabolic pathways of geosmin due to its stable isotope labeling.

科学研究应用

Geosmin-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Chemistry: Used as a tracer in studies of geosmin biosynthesis and metabolic pathways. It helps in understanding the enzymatic processes involved in geosmin production.

Biology: Employed in ecological studies to trace the movement and transformation of geosmin in different environmental settings.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of geosmin-related compounds.

Industry: Applied in the development of methods for detecting and removing geosmin from drinking water, as it is a common cause of earthy odors in water supplies.

作用机制

Target of Action

Geosmin-d3, like its parent compound Geosmin, primarily targets the olfactory receptors in humans and animals . These receptors play a crucial role in the sense of smell. Geosmin-d3 is known for its distinct earthy odor, which is detectable even at very low concentrations .

Mode of Action

Geosmin-d3 interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response that is interpreted as the characteristic earthy smell .

Biochemical Pathways

The biosynthesis of Geosmin-d3 involves the bacterial geosmin synthase, a bifunctional enzyme . This enzyme catalyzes the cyclisation mechanism from FPP (Farnesyl pyrophosphate) to geosmin .

Result of Action

The primary result of Geosmin-d3’s action is the generation of an earthy smell, which is perceived when the compound binds to olfactory receptors . This smell is often associated with freshly turned soil or the air after a rainstorm .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Geosmin-d3. For instance, the production of Geosmin-d3 can be influenced by the presence of certain bacteria and blue-green algae in the environment . Additionally, the perception of its earthy smell can be influenced by the concentration of the compound in the environment, with the smell becoming noticeable at very low concentrations .

生化分析

Biochemical Properties

Geosmin-d3 plays a significant role in biochemical reactions. It is produced by the bacterial geosmin synthase, a bifunctional enzyme . This enzyme converts FPP into (1(10)E,5E)-germacradien-11-ol, which is then further converted into Geosmin-d3 .

Cellular Effects

The effects of Geosmin-d3 on cells are primarily related to its strong odor. Humans can detect Geosmin-d3 at concentrations as low as 5 parts per trillion or 0.000005 mg/L . This sensitivity can lead to public concern, particularly related to foul-smelling drinking water .

Molecular Mechanism

The molecular mechanism of Geosmin-d3 involves the geosmin synthase enzyme. The N-terminal domain of this enzyme converts FPP into (1(10)E,5E)-germacradien-11-ol. The C-terminal domain then further converts this intermediate into Geosmin-d3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Geosmin-d3 can change over time. For example, the presence of Geosmin-d3 can often lead to episodes of distinctly unpleasant tasting/smelling water when released into the water supply .

Dosage Effects in Animal Models

It is known that Geosmin-d3 can be a contaminant of microbial origin in aquaculture, affecting the taste and smell of fish and other seafood .

Metabolic Pathways

Geosmin-d3 is involved in the terpene biosynthetic pathway. It is produced from FPP, a common precursor in the biosynthesis of terpenes .

Transport and Distribution

It is known that Geosmin-d3 can be detected in the environment, including in soil and water .

准备方法

Synthetic Routes and Reaction Conditions: Geosmin-d3 can be synthesized through the deuteration of geosmin. The process involves the incorporation of deuterium atoms into the geosmin molecule. One common method is the catalytic hydrogenation of geosmin in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Geosmin-d3 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and reactors designed for isotope labeling. The deuterated product is then purified through distillation or chromatography to achieve the desired isotopic purity and chemical purity.

化学反应分析

Types of Reactions: Geosmin-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: Geosmin-d3 can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert Geosmin-d3 into its corresponding alcohols or hydrocarbons. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: Geosmin-d3 can participate in substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction involving reagents like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), and bases (sodium hydroxide).

Major Products:

Oxidation: Oxygenated derivatives such as ketones and alcohols.

Reduction: Alcohols and hydrocarbons.

Substitution: Halogenated compounds and other substituted derivatives.

相似化合物的比较

Geosmin-d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some related compounds include:

Geosmin: The non-deuterated form, known for its earthy odor and widespread occurrence in nature.

2-Methylisoborneol: Another earthy-smelling compound produced by microorganisms, often found alongside geosmin in water supplies.

Dehydrogeosmin: A derivative of geosmin with a similar structure but different chemical properties.

Geosmin-d3’s uniqueness lies in its use as a tracer in scientific research, providing valuable information on the biosynthesis and metabolic pathways of geosmin and related compounds.

属性

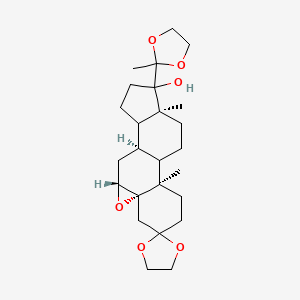

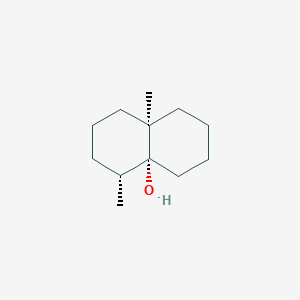

IUPAC Name |

(4R,4aR,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-IJLUTSLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@]2([C@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401186647 | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16452-32-7 | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16452-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4alpha,4aalpha,8aalpha)-Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。